4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
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Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperazine, imidazole, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions
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Step 1: Synthesis of 3-chlorophenylpiperazine
Reagents: 3-chloroaniline, piperazine
Conditions: Reflux in ethanol or another suitable solvent
Reaction: Nucleophilic substitution to form 3-chlorophenylpiperazine
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Step 2: Formation of the imidazole derivative
Reagents: 1H-imidazole, appropriate halide derivative
Conditions: Reflux in a polar aprotic solvent like dimethylformamide (DMF)
Reaction: Nucleophilic substitution to attach the imidazole group
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Step 3: Coupling with triazine
Reagents: Cyanuric chloride, N,N-diphenylamine
Conditions: Low temperature, typically in the presence of a base like triethylamine
Reaction: Sequential nucleophilic substitution to form the triazine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and imidazole moieties.
Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the triazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, sulfonates, and other electrophiles
Major Products
Oxidation Products: Hydroxylated derivatives, N-oxides
Reduction Products: Reduced triazine derivatives, amines
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
- N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
Uniqueness
The uniqueness of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine lies in its combination of piperazine, imidazole, and triazine moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H25ClN8 |
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Molecular Weight |
509.0 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-imidazol-1-yl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H25ClN8/c29-22-8-7-13-25(20-22)34-16-18-35(19-17-34)26-31-27(36-15-14-30-21-36)33-28(32-26)37(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-15,20-21H,16-19H2 |
InChI Key |
KXJAWXPUAQOYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=NC(=N3)N4C=CN=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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